N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a chloro and methoxy substituent on the benzene ring, and a tetrahydroisoquinoline moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzyl Sulfonamide Core: This can be achieved by reacting benzylamine with a sulfonyl chloride derivative under basic conditions.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation of the benzene ring can be performed using appropriate reagents such as thionyl chloride and methanol, respectively.
Attachment of the Tetrahydroisoquinoline Moiety: This step involves the condensation of the sulfonamide intermediate with a tetrahydroisoquinoline derivative, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the sulfonamide group can yield amines, which may further react to form various derivatives.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the sulfonamide group.
Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide derivatives.
Chemical Biology: It can serve as a probe to investigate biological pathways involving sulfonamide-sensitive enzymes.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is likely related to its ability to inhibit enzymes that interact with sulfonamide groups. The molecular targets may include dihydropteroate synthase in bacteria, leading to antimicrobial effects, or carbonic anhydrase in humans, which could have implications in treating conditions like glaucoma.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-3-CHLORO-4-METHOXYBENZENE-1-SULFONAMIDE: Lacks the tetrahydroisoquinoline moiety, potentially reducing its biological activity.
N-BENZYL-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the chloro substituent, which may affect its reactivity and biological properties.
Uniqueness
The presence of both the chloro and methoxy groups, along with the tetrahydroisoquinoline moiety, makes N-BENZYL-3-CHLORO-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE unique. These structural features may enhance its binding affinity to biological targets and increase its potential as a therapeutic agent.
Properties
IUPAC Name |
N-benzyl-3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-32-24-12-11-22(15-23(24)26)33(30,31)28(16-19-7-3-2-4-8-19)18-25(29)27-14-13-20-9-5-6-10-21(20)17-27/h2-12,15H,13-14,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMAFGVLNGHVTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C4C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.